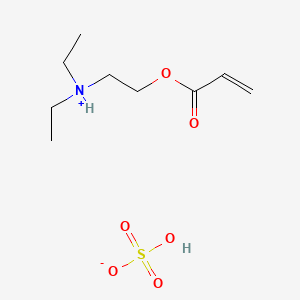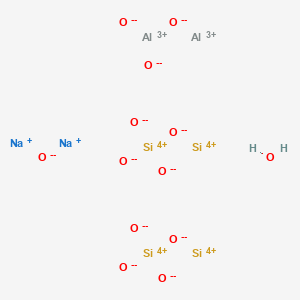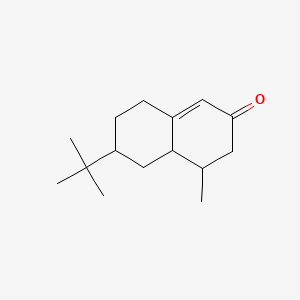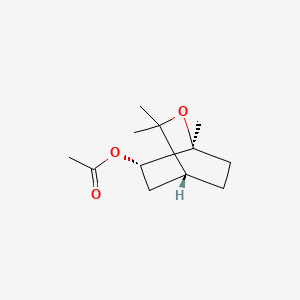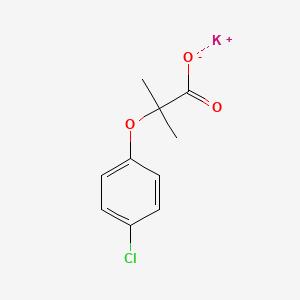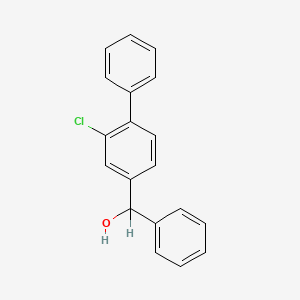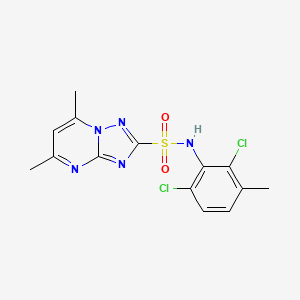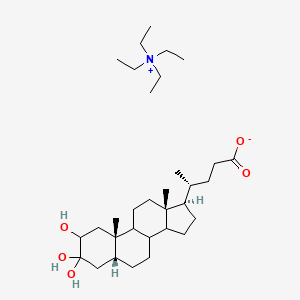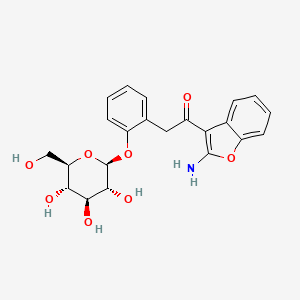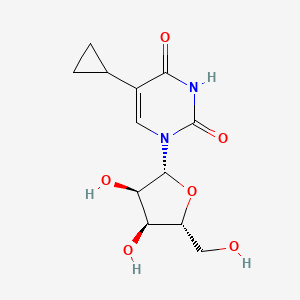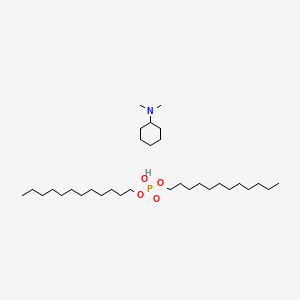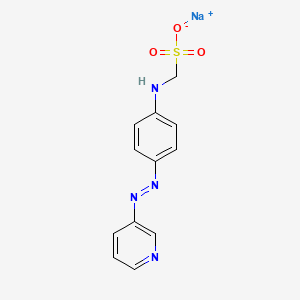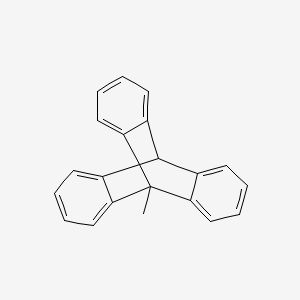
9,10(1',2')-Benzenoanthracene, 9,10-dihydro-9-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10(1’,2’)-Benzenoanthracene, 9,10-dihydro-9-methyl- is a polycyclic aromatic hydrocarbon (PAH) with a complex structure This compound is part of a larger family of hydrocarbons known for their stability and unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10(1’,2’)-Benzenoanthracene, 9,10-dihydro-9-methyl- typically involves the reaction of anthracene derivatives with specific reagents under controlled conditions. One common method includes the use of 9,10-dihydroanthracene as a starting material, which is then subjected to methylation reactions . The reaction conditions often involve high temperatures and the presence of catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity 9,10(1’,2’)-Benzenoanthracene, 9,10-dihydro-9-methyl- for various applications .
化学反応の分析
Types of Reactions
9,10(1’,2’)-Benzenoanthracene, 9,10-dihydro-9-methyl- undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen, leading to the formation of oxidized products.
Reduction: Involves the addition of hydrogen or removal of oxygen, often resulting in the formation of reduced hydrocarbons.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen, hydrogen gas, and various catalysts such as palladium or platinum. The reaction conditions often involve elevated temperatures and pressures to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield anthraquinone derivatives, while reduction reactions can produce fully saturated hydrocarbons .
科学的研究の応用
9,10(1’,2’)-Benzenoanthracene, 9,10-dihydro-9-methyl- has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 9,10(1’,2’)-Benzenoanthracene, 9,10-dihydro-9-methyl- involves its interaction with molecular targets such as enzymes and receptors. These interactions can lead to various biological effects, including modulation of enzyme activity and alteration of cellular signaling pathways. The compound’s aromatic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular function.
類似化合物との比較
Similar Compounds
9,10-Dimethylanthracene: Another polycyclic aromatic hydrocarbon with similar chemical properties but different biological activities.
9,10-Dihydroanthracene: A precursor in the synthesis of 9,10(1’,2’)-Benzenoanthracene, 9,10-dihydro-9-methyl- with distinct chemical reactivity.
Uniqueness
9,10(1’,2’)-Benzenoanthracene, 9,10-dihydro-9-methyl- is unique due to its specific structure, which imparts distinct chemical and biological properties
特性
CAS番号 |
793-39-5 |
|---|---|
分子式 |
C21H16 |
分子量 |
268.4 g/mol |
IUPAC名 |
1-methylpentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene |
InChI |
InChI=1S/C21H16/c1-21-17-11-5-2-8-14(17)20(15-9-3-6-12-18(15)21)16-10-4-7-13-19(16)21/h2-13,20H,1H3 |
InChIキー |
OFWMYJWQNDGHLY-UHFFFAOYSA-N |
正規SMILES |
CC12C3=CC=CC=C3C(C4=CC=CC=C41)C5=CC=CC=C25 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


